molecular formula C32H27N3O7S B11633743 ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11633743
M. Wt: 597.6 g/mol
InChI Key: CDUTXCYNEZJVSE-RFBIWTDZSA-N
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Description

This compound features:

  • A thiazolo[3,2-a]pyrimidine core with a 7-methyl substituent and an ethyl carboxylate group at position 4.
  • A 5-phenyl ring substituted at the para position with a (furan-2-ylcarbonyl)oxy group, introducing π-electron-rich and hydrogen-bonding capabilities.
  • A (2Z)-configured exocyclic double bond at position 2, linked to a 2-oxo-1-propyl indol-3-ylidene moiety, which may enhance planar stacking interactions or receptor binding .

These structural elements are critical for modulating biological activity, solubility, and intermolecular interactions. The compound’s design aligns with strategies to optimize pharmacokinetic properties by balancing hydrophobic (furan, indole) and polar (ester, carbonyl) groups .

Properties

Molecular Formula

C32H27N3O7S

Molecular Weight

597.6 g/mol

IUPAC Name

ethyl (2Z)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H27N3O7S/c1-4-16-34-22-10-7-6-9-21(22)25(28(34)36)27-29(37)35-26(24(31(39)40-5-2)18(3)33-32(35)43-27)19-12-14-20(15-13-19)42-30(38)23-11-8-17-41-23/h6-15,17,26H,4-5,16H2,1-3H3/b27-25-

InChI Key

CDUTXCYNEZJVSE-RFBIWTDZSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C1=O

Origin of Product

United States

Preparation Methods

The synthesis of ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the furan-2-ylcarbonyl chloride, which is then reacted with 4-hydroxybenzaldehyde to form the furan-2-ylcarbonyl oxyphenyl intermediate. This intermediate is then subjected to a series of reactions including cyclization, condensation, and esterification to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and indole moieties.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon and acid or base catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl can potentially inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies have shown that thiazolo-pyrimidines can target specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The presence of furan and thiazole moieties suggests potential antimicrobial activity. Preliminary studies indicate that this compound may exhibit inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Compounds with similar frameworks have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests that ethyl (2Z)-5-{4-[(furan-2-ycarbonyl)oxy]phenyl}-7-methyl could be explored for therapeutic applications in treating inflammatory diseases.

Organic Electronics

The unique electronic properties of compounds containing thiazolo-pyrimidine structures make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune their electronic properties through functionalization can lead to improved device performance.

Polymer Chemistry

Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it useful in developing advanced materials for various industrial applications.

Case Studies

StudyFindings
Anticancer Activity A study on similar compounds showed a 70% inhibition rate against breast cancer cells at a concentration of 10 µM over 48 hours .
Antimicrobial Properties Research indicated that derivatives exhibited significant activity against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL .
Material Science A study demonstrated that thiazolo-pyrimidine derivatives improved the efficiency of organic solar cells by 15% compared to traditional materials .

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and properties of the target compound with analogs from the literature:

Compound Substituents at Position 2 Substituents at Position 5 Key Findings Reference
Target Compound (2Z)-2-(2-oxo-1-propylindol-3-ylidene) 4-[(Furan-2-ylcarbonyl)oxy]phenyl Not reported experimentally; inferred enhanced π-stacking and H-bonding
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate Unsubstituted 4-bromophenyl Exhibits π-halogen interactions in crystal packing; lower solubility
Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenylthiazolo[3,2-a]pyrimidine-6-carboxylate (Z)-2-fluorobenzylidene Phenyl Moderate anticancer activity; fluorinated group enhances metabolic stability
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenylthiazolo[3,2-a]pyrimidine-6-carboxylate (Z)-2,4,6-trimethoxybenzylidene Phenyl Trimethoxy group improves solubility; flattened boat conformation in crystal
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenylthiazolo[3,2-a]pyrimidine-6-carboxylate (Z)-2-acetoxybenzylidene Phenyl Acetoxy group facilitates H-bonding; planar molecular arrangement

Key Observations:

  • This contrasts with simpler benzylidene (e.g., ) or halogenated groups (e.g., ), which prioritize electronic effects over steric bulk.
  • Position 5 Substituents : The 4-[(furan-2-ylcarbonyl)oxy]phenyl group introduces a conjugated ester-furan system, differing from halogenated (), methoxylated (), or unsubstituted phenyl groups (). This may enhance metabolic stability compared to brominated analogs .

Crystallographic and Conformational Analysis

  • Core Conformation : The thiazolo[3,2-a]pyrimidine ring typically adopts a flattened boat conformation , as observed in , with deviations of ~0.2 Å from planarity.
  • Dihedral Angles : The phenyl group at position 5 and substituents at position 2 create dihedral angles of 80–90° with the core, influencing molecular packing .
  • Intermolecular Interactions : The target compound’s furan and indole groups may promote C–H···O hydrogen bonds and π-π stacking, similar to methoxylated () or acetoxy-substituted analogs ().

Biological Activity

Ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H25N2O6SC_{27}H_{25}N_2O_6S and a molecular weight of 525.56 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H25N2O6SC_{27}H_{25}N_2O_6S
Molecular Weight525.56 g/mol
IUPAC NameEthyl (2Z)-5-{4-[...]}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes the formation of thiazole and pyrimidine rings through cyclization reactions.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. A notable study demonstrated that a related thiazole derivative had an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against tested organisms .

Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines. For example, derivatives similar to ethyl (2Z)-5-{4-[furan-2-ycarbonyl]phenyl}-7-methyl showed promising results in inhibiting cell proliferation in MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) cell lines . The structure–activity relationship (SAR) studies suggest that modifications in the phenolic and furan moieties enhance cytotoxicity.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some studies have reported anti-inflammatory effects associated with thiazolo[3,2-a]pyrimidine derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiazolo[3,2-a]pyrimidine derivatives found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their counterparts with electron-donating groups.
  • Cytotoxicity Testing : In vitro tests on human cancer cell lines revealed that certain structural modifications significantly increased cytotoxicity. For instance, the introduction of a methoxy group at specific positions on the phenyl ring resulted in a 70% reduction in cell viability at low concentrations .

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